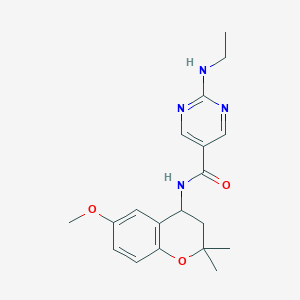

![molecular formula C23H30N4O3 B5548612 8-[(5-环丙基-1-甲基-1H-吡唑-4-基)甲基]-3-(2-苯氧基乙基)-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮](/img/structure/B5548612.png)

8-[(5-环丙基-1-甲基-1H-吡唑-4-基)甲基]-3-(2-苯氧基乙基)-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of diazaspirocyclic compounds, including the one , often involves multi-step synthetic pathways. These pathways may include key steps such as cyclization reactions, Michael addition reactions, and intramolecular cycloadditions. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized for screening as potential pharmacological agents, demonstrating the complexity and versatility of the synthetic approaches used for such compounds (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of diazaspirocyclic compounds is characterized by the presence of a spiro linkage connecting two or more rings, one of which typically contains nitrogen atoms. The specific arrangement of atoms and the stereochemistry of these molecules are crucial for their biological activity and chemical properties. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed to elucidate their structures. For example, the crystal structures of related 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives have been determined, highlighting the diverse conformations that such compounds can adopt (Chiaroni et al., 2000).

Chemical Reactions and Properties

Diazaspirocyclic compounds can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, due to the presence of reactive functional groups and the strain induced by the spirocyclic structure. These reactions can be exploited to further modify the compound or to elucidate its reactivity patterns. For instance, the reactivity of diazaspirocyclic compounds with hydrazine hydrate has been explored to produce pyrazolecarbohydrazide derivatives, demonstrating the compounds' versatility in chemical transformations (Farag et al., 2008).

科学研究应用

合成和化学性质

化合物8-[(5-环丙基-1-甲基-1H-吡唑-4-基)甲基]-3-(2-苯氧基乙基)-1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮属于一类更广泛的化学物质,这些物质因其合成和降血压活性以及其他药理特性而受到探索。值得注意的是,一系列1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮的合成和评估证明了它们作为降压剂的潜力,突出了螺环二氮杂螺[4.5]癸烷支架在药物化学中的重要性(Caroon 等人,1981)。类似地,对二氮杂螺[4.5]癸二烯和四氮杂螺[4.5]癸二烯衍生物的研究强调了螺环骨架在生成具有潜在生物活性的化合物方面的多功能性(Farag 等人,2008)。

抗癌和抗糖尿病潜力

螺硫唑烷类似物,包括具有1-氧杂-3,8-二氮杂螺[4.5]癸烷-2-酮核心的化合物,已被开发为潜在的抗癌和抗糖尿病剂。它们的设计针对特定的生化途径,对人乳腺癌和肝癌细胞系表现出显着的活性,并显示出作为酶抑制剂在糖尿病管理中的治疗潜力(Flefel 等人,2019)。

药理学评估

新的螺环乙内酰脲衍生物的药理学评估,包括基于二氮杂螺[4.5]癸烷体系的那些,显示出不同的生物活性,特别是在神经递质受体的调节中。这表明它们通过靶向特定的受体亚型在治疗神经和精神疾病中的潜在应用(Czopek 等人,2016)。

安全和危害

未来方向

属性

IUPAC Name |

8-[(5-cyclopropyl-1-methylpyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3/c1-25-21(18-7-8-18)19(15-24-25)16-26-11-9-23(10-12-26)17-27(22(28)30-23)13-14-29-20-5-3-2-4-6-20/h2-6,15,18H,7-14,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSXZVPRRODVNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)CN2CCC3(CC2)CN(C(=O)O3)CCOC4=CC=CC=C4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(dimethylamino)-2-(4-methylphenyl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B5548538.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548541.png)

![5-isobutyl-1'-(pyrazin-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5548550.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5548560.png)

![3-[(2-{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5548565.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5548570.png)

![2-fluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5548571.png)

![ethyl 5-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)

![5-(3-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5548583.png)

![2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5548610.png)

![2-methyl-4-(1-pyrrolidinyl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5548618.png)